

In-Depth Technical Guide: Antitumor Agent-127 (142D6)

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Compound of Interest

Compound Name: *Antitumor agent-127*

Cat. No.: *B12375703*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the **antitumor agent-127**, also identified as 142D6. The information is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Antitumor agent-127 (142D6) is a potent, orally bioavailable, and covalent pan-inhibitor of apoptosis protein (IAP) antagonist. It is designed to covalently target a lysine residue within the BIR3 domain of IAPs.

Chemical Structure:

- Molecular Formula: $C_{26}H_{37}FN_4O_6S$
- Molecular Weight: 552.66 g/mol
- CAS Number: 2410953-19-2

(A definitive chemical structure diagram can be found in the primary literature and commercial vendor listings.)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **Antitumor Agent-127** (142D6).

Property	Value
Molecular Formula	C ₂₆ H ₃₇ FN ₄ O ₆ S
Molecular Weight	552.66
Purity	>98%
Appearance	Solid

Biological Activity and Quantitative Data

Antitumor agent-127 (142D6) covalently targets the BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2).^[1] This covalent binding leads to the inhibition of these proteins, thereby promoting apoptosis in cancer cells.

In Vitro Activity:

The following table summarizes the in vitro inhibitory activity of **Antitumor Agent-127** (142D6) against various IAP proteins.

Target	IC ₅₀ (nM)
XIAP	12
cIAP1	14
cIAP2	9

Data from MedChemExpress.^[1]

Cellular Efficacy:

Studies have demonstrated the cellular efficacy of 142D6 in both two-dimensional (2D) and three-dimensional (3D) cell cultures. Its performance is comparable to the clinical candidate and reversible IAP inhibitor, LCL161.^[2]

In Vivo Pharmacokinetics:

Pharmacokinetic studies in animal models have shown that **Antitumor Agent-127** (142D6) is long-lived and orally bioavailable, making it a promising candidate for further preclinical and clinical development.[2]

Mechanism of Action and Signaling Pathway

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis and cellular signaling pathways, including the NF-κB pathway. They function as E3 ubiquitin ligases and can directly bind to and inhibit caspases, the key executioners of apoptosis. By inhibiting IAPs, **Antitumor Agent-127** (142D6) releases the brakes on apoptosis, leading to cancer cell death.

The binding of 142D6 to the BIR3 domain of XIAP, cIAP1, and cIAP2 disrupts their ability to inhibit caspases and also affects downstream signaling pathways that promote cell survival.

Figure 1: Signaling pathway of **Antitumor Agent-127** (142D6).

Experimental Protocols

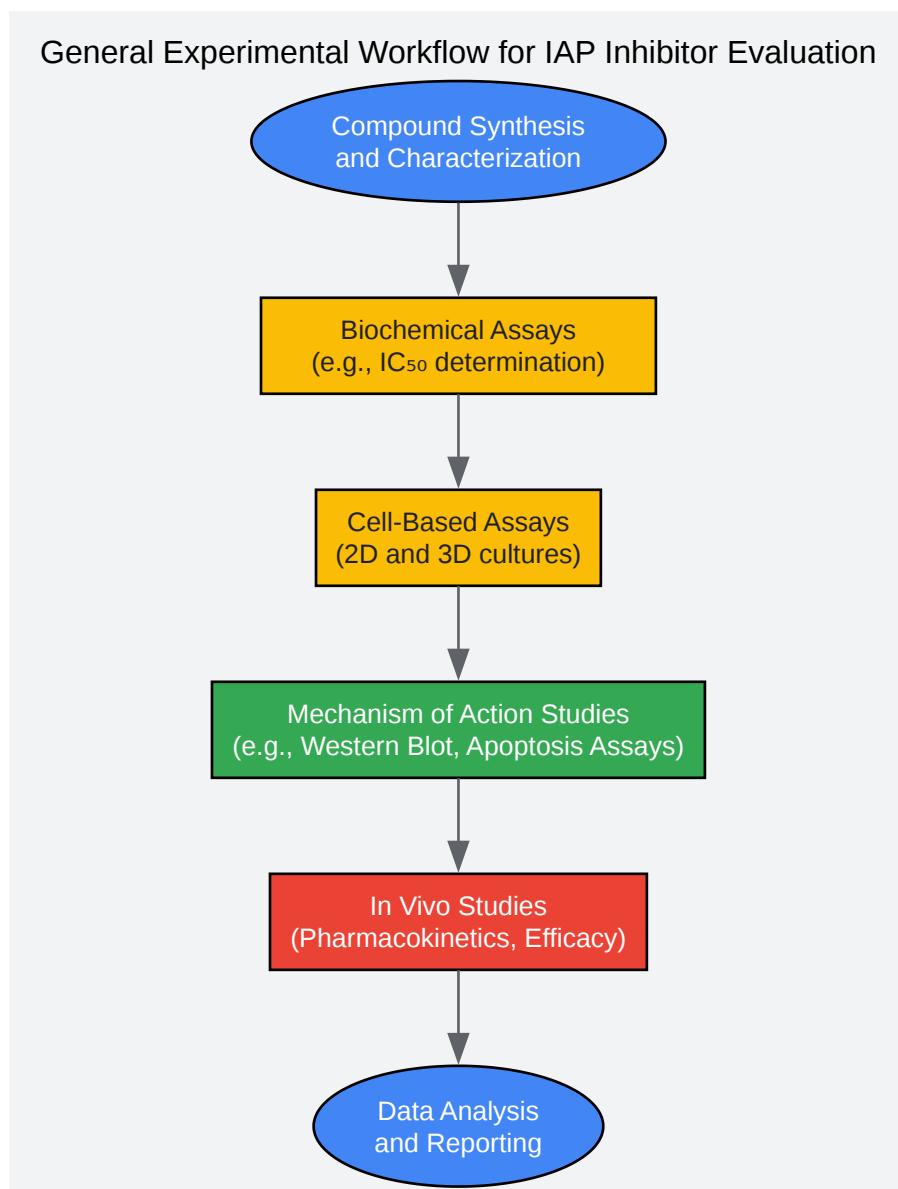
Detailed experimental protocols for the synthesis, characterization, and biological evaluation of **Antitumor Agent-127** (142D6) can be found in the primary literature:

- Udompholkul P, Garza-Granados A, Alboreggia G, et al. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist. *J Med Chem.* 2023;66(12):8159-8169.[2]

The supplementary information associated with this publication provides comprehensive details on the experimental procedures.

General Experimental Workflow:

The following diagram illustrates a general workflow for the evaluation of IAP inhibitors like 142D6.



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Figure 2: A generalized experimental workflow for IAP inhibitor evaluation.

Conclusion

Antitumor agent-127 (142D6) is a promising covalent IAP inhibitor with potent in vitro activity, demonstrated cellular efficacy, and favorable in vivo pharmacokinetic properties. Its mechanism of action, involving the irreversible inhibition of key IAP family members, makes it an attractive candidate for the development of novel anticancer therapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

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References

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- 2. Characterization of a Potent and Orally Bioavailable Lys-Covalent Inhibitor of Apoptosis Protein (IAP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
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